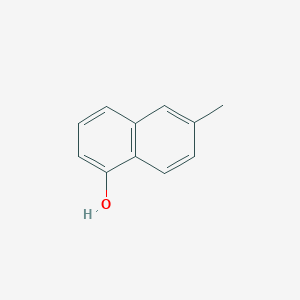

6-Methylnaphthalen-1-ol

Overview

Description

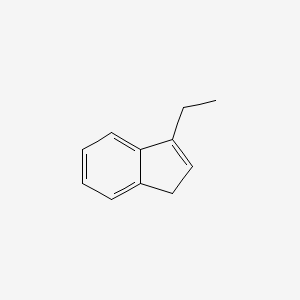

6-Methylnaphthalen-1-ol is a polycyclic aromatic compound with the chemical formula C11H10O . It has a molecular weight of 158.20 g/mol . The IUPAC name for this compound is 6-methylnaphthalen-1-ol .

Molecular Structure Analysis

The molecular structure of 6-Methylnaphthalen-1-ol can be represented by the InChI code1S/C11H10O/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-7,12H,1H3 . The compound has a topological polar surface area of 20.2 Ų and contains 12 heavy atoms . Physical And Chemical Properties Analysis

6-Methylnaphthalen-1-ol has a molecular weight of 158.20 g/mol . It has a XLogP3 value of 3.2, indicating its partition coefficient between octanol and water . The compound has one hydrogen bond donor count and one hydrogen bond acceptor count . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 158.073164938 g/mol .Scientific Research Applications

Fluorescent Sensing and Bacterial Cell Imaging

6-Amino-5-((4-bromobenzylidene)amino)-2-mercaptopyrimidin-4-ol, related to 6-methylnaphthalen-1-ol, is used in fluorescent sensors for selective recognition of aluminum ions. This compound shows potential for bacterial cell imaging and logic gate applications, displaying a switchable behavior in the presence of Al3+ ions (Yadav & Singh, 2018).

Inhalation Toxicity Studies

1-Methylnaphthalene, a compound similar to 6-methylnaphthalen-1-ol, has been studied for its inhalation toxicity. Research on F344 rats exposed to 1-methylnaphthalene vapors revealed insights into its toxicological effects, especially on the upper respiratory system (Kim et al., 2019).

Oxidation Studies

The oxidation kinetics of 1-methylnaphthalene have been extensively studied, providing insights into its chemical behavior under various conditions. This research is relevant for understanding the chemical properties of 6-methylnaphthalen-1-ol (Mati et al., 2007).

Distribution and Excretion Analysis

Studies on the distribution and excretion of 1-methylnaphthalene in rats after inhalation exposure provide valuable data on the compound's metabolic pathways and elimination, which could be analogous for 6-methylnaphthalen-1-ol (Świercz & Wąsowicz, 2018).

Laser-Induced Fluorescence Tracer in Engines

1-Methylnaphthalene, a close relative of 6-methylnaphthalen-1-ol, is used as a laser-induced fluorescence tracer for studying mixture formation and temperature distributions in internal combustion engines (Fendt et al., 2020).

Autoxidation and Synthesis Studies

Research on the autoxidation and synthesis of compounds like 2,3,4-trimethylnaphthalen-1-ol, which share structural similarities with 6-methylnaphthalen-1-ol, contributes to understanding the chemical reactivity and synthesis pathways of these compounds (Greenland et al., 1987).

Water Treatment Applications

The chlorination reactions of compounds like 1-methylnaphthalene in water treatment processes have been studied to understand the formation of chlorinated and oxygenated products, relevant for environmental health and safety (Oyler et al., 1982).

Fuel and Combustion Analysis

1-Methylnaphthalene is used in studying combustion processes and as a surrogate fuel in diesel engines. These studies provide insights into ignition characteristics and chemical kinetics, which are applicable to similar compounds like 6-methylnaphthalen-1-ol (Kukkadapu & Sung, 2017).

Mechanism of Action

Biochemical Pathways

It has been shown that substituted naphthalenes can be bioconverted by certain enzymes, such as the cytochrome p450 bm3 variant f87v . This suggests that 6-Methylnaphthalen-1-ol may also be metabolized by similar enzymes, potentially affecting the same or related biochemical pathways .

Pharmacokinetics

As such, its bioavailability and pharmacokinetic profile remain unknown .

properties

IUPAC Name |

6-methylnaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCABGIMUFLBRMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60528856 | |

| Record name | 6-Methylnaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60528856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylnaphthalen-1-ol | |

CAS RN |

24894-78-8 | |

| Record name | 6-Methylnaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60528856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B1625893.png)

![5-Chlorobenzo[d]isoxazole](/img/structure/B1625902.png)

![Benzene, [(2-bromoethyl)sulfonyl]-](/img/structure/B1625913.png)